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Cat. No.: B10818792 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A

promising therapeutic strategy involves targeting metabolic vulnerabilities of cancer cells. (+)-
SHIN1 is a potent and specific dual inhibitor of both cytosolic (SHMT1) and mitochondrial

(SHMT2) serine hydroxymethyltransferases. These enzymes are crucial for the conversion of

serine to glycine and a one-carbon unit (donated to tetrahydrofolate), which are essential for

the de novo synthesis of purines and other vital macromolecules. In DLBCL cells, which exhibit

defective glycine import, inhibition of SHMT1/2 by (+)-SHIN1 leads to a depletion of intracellular

glycine and one-carbon units, impairing purine synthesis, reducing nucleotide triphosphate

levels, and ultimately inducing apoptosis. This document provides detailed protocols for the in

vitro evaluation of (+)-SHIN1's effects on DLBCL cells.

Data Presentation
Table 1: In Vitro Efficacy of (+)-SHIN1 on DLBCL Cell
Lines
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Cell Line Subtype IC50 of (+)-SHIN1 (µM)

SU-DHL-4 GCB
[Data to be determined by

user]

SU-DHL-6 GCB
[Data to be determined by

user]

OCI-Ly1 GCB
[Data to be determined by

user]

DB GCB
[Data to be determined by

user]

U-2932 ABC
[Data to be determined by

user]

HBL-1 ABC
[Data to be determined by

user]

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. The IC50 values should be

determined experimentally using the protocol provided below. A study on a panel of nearly 300

human cancer cell lines showed that B-cell lymphoma cell lines were particularly sensitive to a

precursor of (+)-SHIN1, with a median IC50 of 4 µM.

Table 2: Apoptosis Induction by (+)-SHIN1 in DLBCL
Cells
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Cell Line
(+)-SHIN1 Conc.
(µM)

Treatment Duration
(h)

% Apoptotic Cells
(Annexin V+)

SU-DHL-4 5 48
[Data to be

determined by user]

SU-DHL-4 10 48
[Data to be

determined by user]

SU-DHL-6 5 48
[Data to be

determined by user]

SU-DHL-6 10 48
[Data to be

determined by user]

The percentage of apoptotic cells should be quantified using the Annexin V/7-AAD staining

protocol.

Table 3: Effect of (+)-SHIN1 on Apoptosis-Related
Protein Expression

Cell Line Treatment
Cleaved
PARP (Fold
Change)

Cleaved
Caspase-3
(Fold
Change)

c-Myc (Fold
Change)

p53 (Fold
Change)

SU-DHL-4
5 µM (+)-

SHIN1, 48h

[Data to be

determined

by user]

[Data to be

determined

by user]

[Data to be

determined

by user]

[Data to be

determined

by user]

SU-DHL-6
5 µM (+)-

SHIN1, 48h

[Data to be

determined

by user]

[Data to be

determined

by user]

[Data to be

determined

by user]

[Data to be

determined

by user]

Fold change to be determined by densitometric analysis of Western blot bands, normalized to a

loading control.

Experimental Protocols
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Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of (+)-SHIN1.

Materials:

DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-6)

RPMI-1640 medium with 10-20% FBS

(+)-SHIN1 stock solution (in DMSO)

Cell Counting Kit-8 (CCK-8)

96-well plates

Microplate reader

Procedure:

Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture

medium.

Prepare serial dilutions of (+)-SHIN1 in culture medium.

Add 100 µL of the (+)-SHIN1 dilutions to the respective wells. Include a vehicle control

(DMSO) and a blank control (medium only).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)
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This protocol is for quantifying apoptosis induced by (+)-SHIN1 using flow cytometry.

Materials:

DLBCL cells

(+)-SHIN1

Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD

1X Binding Buffer

Flow cytometer

Procedure:

Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with desired

concentrations of (+)-SHIN1 (e.g., 5 µM and 10 µM) or vehicle (DMSO) for 48 hours.

Harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD staining solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.[1][2][3]

Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:
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DLBCL cells

(+)-SHIN1

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-c-Myc, anti-p53, anti-β-

actin)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Treat DLBCL cells with (+)-SHIN1 as described for the apoptosis assay.

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.
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Wash the membrane again and add ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.[4]
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Caption: Mechanism of (+)-SHIN1 induced apoptosis in DLBCL cells.
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Assays

Data Analysis

Culture DLBCL Cells

Treat with (+)-SHIN1
(Dose-response & Time-course)

Cell Viability
(CCK-8)

Apoptosis Assay
(Annexin V/7-AAD) Western Blot

IC50 Determination Quantify Apoptotic Cells Analyze Protein Expression

Click to download full resolution via product page

Caption: General experimental workflow for evaluating (+)-SHIN1.
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Caption: Downstream signaling effects of (+)-SHIN1 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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